(E,E)-Farnesol 11,11,11,12,12,12-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Farnesol-d6, also known as (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol (d6), is a deuterated form of farnesol. It is a sesquiterpenoid alcohol that is used as a stable isotope in biochemical research. The compound has a molecular formula of C15H20D6O and a molecular weight of 228.40 . Farnesol-d6 is primarily utilized in studies involving metabolic pathways and the synthesis of various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Farnesol-d6 can be synthesized through the deuteration of farnesol. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of farnesol in the presence of deuterium gas. This reaction typically requires a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of farnesol-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to ensure efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Farnesol-d6 undergoes various chemical reactions, including:
Oxidation: Farnesol-d6 can be oxidized to form farnesal-d6 and farnesoic acid-d6.
Reduction: Reduction of farnesol-d6 can yield farnesane-d6.
Substitution: Farnesol-d6 can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation: Farnesal-d6, farnesoic acid-d6.
Reduction: Farnesane-d6.
Substitution: Farnesyl esters.
Scientific Research Applications
Farnesol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope in the study of metabolic pathways and the synthesis of biomolecules.
Biology: Investigated for its role as a quorum sensing molecule in microbial communities.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
Farnesol-d6 exerts its effects through various molecular targets and pathways:
Calcium Homeostasis: Farnesol-d6 acts as an inhibitor of N-type voltage-gated calcium channels, regulating calcium homeostasis in cells.
Quorum Sensing: In microbial communities, farnesol-d6 functions as a quorum sensing molecule, inhibiting the formation of biofilms and reducing microbial virulence.
Anti-inflammatory Pathways: Farnesol-d6 has been shown to inhibit pro-inflammatory signaling pathways, such as the NF-kappa-B pathway, thereby reducing inflammation.
Comparison with Similar Compounds
Farnesol-d6 is compared with other similar compounds such as:
Geraniol: Both farnesol-d6 and geraniol are sesquiterpenoid alcohols, but farnesol-d6 has a more complex structure with additional double bonds.
Nerolidol: Similar to farnesol-d6, nerolidol is a sesquiterpenoid alcohol, but it lacks the deuterium atoms present in farnesol-d6.
Farnesal: Farnesal is the aldehyde form of farnesol, differing in its functional group.
Uniqueness: Farnesol-d6 is unique due to its deuterated nature, making it a valuable tool in isotopic labeling studies. Its ability to inhibit calcium channels and function as a quorum sensing molecule further distinguishes it from other sesquiterpenoid alcohols .
Properties
Molecular Formula |
C15H26O |
---|---|
Molecular Weight |
228.40 g/mol |
IUPAC Name |
(2E,6E)-12,12,12-trideuterio-3,7-dimethyl-11-(trideuteriomethyl)dodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+/i1D3,2D3 |
InChI Key |
CRDAMVZIKSXKFV-JPWGLETFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCC/C(=C/CC/C(=C/CO)/C)/C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCO)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.